N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound with the molecular formula C19H16N2OS. It is characterized by the presence of two phenyl groups, a pyridine ring, and a sulfanylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-chloropyridine with N,N-diphenylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group and pyridine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-diphenylacetamide: Lacks the pyridinylsulfanyl group, making it less versatile in chemical reactions.
2-(2-pyridinylsulfanyl)acetamide: Lacks the diphenyl groups, affecting its binding properties and reactivity.
N-phenyl-2-(2-pyridinylsulfanyl)acetamide: Contains only one phenyl group, altering its chemical behavior.
Uniqueness
N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide stands out due to the combination of its phenyl, pyridine, and sulfanylacetamide moieties
Properties
Molecular Formula |
C19H16N2OS |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,N-diphenyl-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C19H16N2OS/c22-19(15-23-18-13-7-8-14-20-18)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
FVNIMLHNHWEHSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=CC=CC=N3 |
Origin of Product |
United States |
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